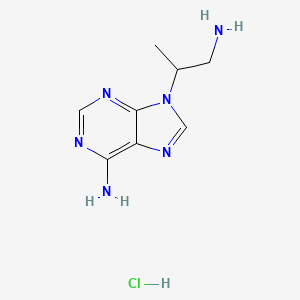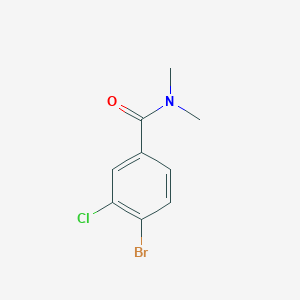
Clorhidrato de 9-(1-aminopropan-2-il)-9H-purin-6-amina
Descripción general
Descripción
9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride, commonly referred to as 9-APA-HCl, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 223.7 g/mol. 9-APA-HCl is a member of the purine family and is used as a precursor in the synthesis of several biologically active compounds, such as purines and purine analogs. 9-APA-HCl has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Estudios de Actividad Biológica
La estructura del compuesto le permite interactuar con sistemas biológicos, haciéndolo útil para estudiar interacciones enzima-sustrato, unión a receptores y otras propiedades farmacológicas .
Ciencia de Materiales
En la ciencia de materiales, este compuesto puede utilizarse para modificar superficies o crear polímeros novedosos con propiedades específicas, como una mayor durabilidad o biocompatibilidad .
Química Analítica
Debido a su estructura química única, este compuesto puede utilizarse como patrón o reactivo en química analítica para detectar, cuantificar o estudiar la presencia de otras sustancias .
Biología Química
En biología química, puede utilizarse para analizar procesos celulares, comprender la base química de los fenómenos biológicos y desarrollar nuevos ensayos bioquímicos .
Mecanismo De Acción
The exact mechanism of action of 9-APA-HCl is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme adenosine deaminase, which is responsible for the breakdown of adenosine. This inhibition of adenosine deaminase leads to an increase in the levels of adenosine in the body, which has several physiological effects, such as increased blood flow and decreased inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-APA-HCl are still being studied. However, it has been shown to have several beneficial effects, such as increased blood flow, decreased inflammation, and improved cardiovascular health. In addition, 9-APA-HCl has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-APA-HCl in laboratory experiments include its relatively low cost and easy availability. In addition, it has a wide range of potential applications, making it a versatile compound for use in scientific research. However, there are some limitations to using 9-APA-HCl in laboratory experiments. It has a relatively short shelf life, and it is also highly sensitive to light and moisture.
Direcciones Futuras
There are several potential future directions for research on 9-APA-HCl. These include further studies on its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. In addition, further studies on its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research on its mechanism of action could lead to the development of more effective inhibitors of adenosine deaminase.
Propiedades
IUPAC Name |
9-(1-aminopropan-2-yl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6.ClH/c1-5(2-9)14-4-13-6-7(10)11-3-12-8(6)14;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBNJUQKQZZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=NC2=C(N=CN=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864058-22-9 | |
| Record name | 9H-Purine-9-ethanamine, 6-amino-β-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864058-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)













